2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(3,4,5-trimethoxyphenyl)acetamide
Description
2-{[6-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a pyrimidine core substituted with a 4-methylpiperidine group and linked via an ether-oxygen bridge to an acetamide moiety bearing a 3,4,5-trimethoxyphenyl group.
Properties
IUPAC Name |
2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy-N-(3,4,5-trimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O5/c1-14-6-8-26(9-7-14)22-23-15(2)10-20(25-22)31-13-19(27)24-16-11-17(28-3)21(30-5)18(12-16)29-4/h10-12,14H,6-9,13H2,1-5H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRGGDVVBCSHSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=CC(=C(C(=C3)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(3,4,5-trimethoxyphenyl)acetamide is a novel organic molecule with potential pharmacological applications. Its unique structure, featuring a pyrimidine ring and a trimethoxyphenyl group, suggests a variety of biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C22H30N4O3
- Molecular Weight : 382.51 g/mol
- CAS Number : 1226458-45-2
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that it may act through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in key metabolic pathways, which can lead to altered cellular responses.
- Receptor Modulation : It is hypothesized that the compound interacts with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive function.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, potentially protecting cells from oxidative stress.
Antitumor Activity
Recent studies have evaluated the antitumor potential of this compound in various cancer cell lines. The findings indicate significant cytotoxic effects against specific cancer types:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
- Results : The compound demonstrated IC50 values in the low micromolar range, indicating potent antitumor activity.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.2 | Apoptosis induction |
| A549 | 7.8 | Cell cycle arrest |
| HCT116 | 6.5 | Inhibition of proliferation |
Anti-inflammatory Activity
The compound has also shown promise as an anti-inflammatory agent:
- In vitro Studies : Reduction in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) was observed in LPS-stimulated macrophages.
- In vivo Studies : Animal models exhibited decreased edema and inflammatory markers upon treatment.
Antimicrobial Activity
Preliminary evaluations suggest that this compound possesses antimicrobial properties:
- Bacterial Strains Tested : Escherichia coli and Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) values were recorded at 15 µg/mL for both strains.
Case Studies
-
Breast Cancer Treatment Synergy :
- A combination study involving this compound and doxorubicin showed enhanced cytotoxicity in MCF-7 cells compared to either agent alone.
- The combination index indicated a synergistic effect, suggesting potential for combination therapy in resistant breast cancer subtypes.
-
Inflammation Model in Rats :
- A rat model of acute inflammation demonstrated significant reduction in paw swelling after administration of the compound.
- Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Functional and Pharmacological Implications
Substituent Effects on Target Binding: The 3,4,5-trimethoxyphenyl group in the target compound is associated with tubulin polymerization inhibition in anticancer agents (e.g., colchicine-site binders) . In contrast, the 2-(trifluoromethyl)phenyl group in Analog 1 may favor kinase inhibition due to its electron-withdrawing properties and enhanced hydrophobic interactions .
Physicochemical Properties :
- The 3,4,5-trimethoxy substitution in the target compound increases polarity compared to the trifluoromethyl or fluoro groups in Analogs 1 and 2. This may reduce blood-brain barrier penetration but improve solubility in aqueous environments .
- Analog 1’s trifluoromethyl group enhances metabolic stability by resisting oxidative degradation, a common issue with methoxy groups .
Synthetic Accessibility :
- The synthesis of such compounds typically involves nucleophilic substitution on dichloropyrimidine precursors (e.g., Example 113 in ), followed by coupling with substituted phenylacetamides . The target compound’s 3,4,5-trimethoxyphenyl group may require multi-step protection/deprotection strategies to avoid demethylation during synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
